SW155246

Epigenetics DNA Methylation Enzyme Selectivity

SW155246 is a critical, non-quinone sulfonamide tool for DNMT1-specific research. Unlike ROS-generating or pan-DNMT inhibitors (e.g., decitabine, RG108), its redox-independent mechanism and 30-fold selectivity over DNMT3A/B enable precise dissection of maintenance methylation. The steep SAR activity cliff with inactive analogs validates its use in drug discovery. Ensure your epigenetic studies are free from the confounding variables of off-target cytotoxicity and oxidative stress by choosing this high-purity, analytically validated inhibitor.

Molecular Formula C16H11ClN2O5S
Molecular Weight 378.8 g/mol
CAS No. 420092-79-1
Cat. No. B163208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW155246
CAS420092-79-1
Synonyms4-chloro-N-(4-hydroxy-1-naphthalenyl)-3-nitro-benzenesulfonamide
Molecular FormulaC16H11ClN2O5S
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H
InChIKeyJDYDEJYIVZNWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SW155246: A Selective, Non-Redox DNMT1 Inhibitor for Epigenetic Research


SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1) with a reported IC50 of 1.2 μM against human DNMT1 and a 30-fold preference over human or murine DNMT3 isoforms (IC50 = 38 μM) [1]. Unlike many DNMT1-targeting compounds identified from high-throughput screens, SW155246 is a non-quinone sulfonamide that does not generate reactive oxygen species or rely on redox cycling for its inhibitory activity [2]. This distinct mechanism and selectivity profile position SW155246 as a specialized tool for investigating maintenance methylation pathways and validating DNMT1-specific epigenetic interventions.

Why Pan-DNMT Inhibitors or Redox-Dependent Scaffolds Cannot Replace SW155246


DNMT1 inhibitors are not functionally interchangeable. Compounds such as decitabine (a nucleoside analog) and RG108 (a non-nucleoside inhibitor) exhibit distinct selectivity profiles and mechanisms of action that limit their utility in DNMT1-specific experiments. For instance, decitabine exhibits off-target cytotoxicity and requires incorporation into DNA to exert its effects, while many high-throughput screening hits against DNMT1 are false positives driven by redox cycling [1]. SW155246 offers a unique combination of DNMT1 isoform selectivity and a redox-independent mechanism, enabling precise interrogation of maintenance methylation without confounding effects from ROS generation or pan-DNMT inhibition. Substituting SW155246 with a less selective or redox-active analog risks introducing confounding variables that obscure the interpretation of DNMT1-specific biological functions.

SW155246: Quantified Differentiators vs. Key DNMT1 Inhibitors


Isoform Selectivity: 30-Fold Preference for DNMT1 Over DNMT3 Family

SW155246 demonstrates a 30-fold selectivity for human DNMT1 (IC50 = 1.2 μM) over human or murine DNMT3A/3B (IC50 = 38 μM). In contrast, the non-nucleoside inhibitor RG108 inhibits DNMT1 with an IC50 of 115 nM but lacks comparable selectivity data against DNMT3 isoforms [1], while SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potency (IC50 values of 6, 8, and 7.5 μM, respectively) [2]. The 30-fold selectivity window of SW155246 enables DNMT1-specific functional studies without confounding inhibition of de novo methyltransferases.

Epigenetics DNA Methylation Enzyme Selectivity

Mechanism of Action: Redox-Independent Inhibition vs. ROS-Generating Scaffolds

High-throughput screening campaigns for DNMT1 inhibitors frequently yield false-positive hits driven by reactive oxygen species (ROS) generation via redox cycling. SW155246, a sulfonamide compound existing in an already-reduced form, does not generate hydrogen peroxide in biochemical assays, and its inhibitory activity is unaffected by the addition of catalase [1]. This contrasts sharply with the majority of validated hits from the same screen, which were quinone-based compounds whose DNMT1 inhibition was abolished by catalase treatment [1]. Decitabine, a nucleoside analog, requires metabolic activation and DNA incorporation, introducing cell-type-dependent variability in potency .

Assay Interference Mechanism of Action Redox Cycling

Cellular Activity: Global Methylation Inhibition and Tumor Suppressor Reactivation

SW155246 inhibits global DNA methylation in HeLa cells at concentrations of 10-18.6 μM and reactivates expression of the epigenetically silenced tumor suppressor gene RASSF1A in A549 lung carcinoma cells [1]. This functional outcome is a direct consequence of DNMT1 inhibition and distinguishes SW155246 from compounds like RG108, which inhibits DNMT1 with higher biochemical potency (IC50 = 115 nM) but whose effects on global methylation and gene reactivation are reported at substantially higher concentrations (5-40 μM) .

Cellular Demethylation Tumor Suppressor RASSF1A

SAR Activity Cliff: Critical Structural Determinants for DNMT1 Binding

Induced-fit docking studies with human DNMT1 reveal that SW155246 exhibits a binding mode distinct from its close structural analogues. SW155246 showed the most favorable Glide XP docking score (−4.817 kcal/mol) compared to the inactive analogues SW155246-1 (−4.312 kcal/mol) and SW155246-2 (−4.370 kcal/mol) [1]. Critically, these analogues—which possess high structural similarity to SW155246—exhibit no activity in the enzymatic assay, defining a steep SAR activity cliff [1]. This contrasts with other DNMT1 inhibitor scaffolds such as carbazole derivatives (e.g., DC-05, WK-23), which exhibit more gradual SAR profiles and lower selectivity [2].

Structure-Activity Relationship Molecular Docking Activity Cliff

SW155246: Targeted Research Applications Informed by Quantitative Evidence


DNMT1-Specific Target Validation in Epigenetic Drug Discovery

SW155246 is ideally suited for experiments requiring selective inhibition of maintenance methylation without confounding effects on de novo methyltransferases. The 30-fold selectivity window for DNMT1 over DNMT3A/B enables researchers to attribute phenotypic changes specifically to DNMT1 inhibition, supporting target validation campaigns where isoform-specific effects must be dissected [1].

Cellular Demethylation Studies Requiring Redox-Independent Mechanism

In cellular assays where oxidative stress could confound interpretation—such as studies of senescence, apoptosis, or DNA damage response—SW155246 provides a clean tool for DNMT1 inhibition without generating reactive oxygen species. This redox-independent mechanism ensures that observed gene reactivation (e.g., RASSF1A) and global hypomethylation result directly from DNMT1 inhibition rather than off-target ROS effects [1].

Structure-Based Drug Design and Activity Cliff Analysis

The steep SAR activity cliff between SW155246 and its inactive analogues (SW155246-1, SW155246-2) makes this compound a valuable reference for computational chemistry and medicinal chemistry optimization efforts targeting the DNMT1 cofactor and catalytic sites. The validated induced-fit docking model provides a framework for virtual screening of novel sulfonamide-based DNMT1 inhibitors [2].

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